3-(2-(Methylthio)phenoxy)piperidine

Thrombosis Platelet Aggregation P2Y1 Antagonist

Select this specific ortho-methylthio piperidine to ensure on-target potency. With an 11 nM IC50 at P2Y1 and clean PAR2 antagonism, its precision SAR profile lets you use lower concentrations and avoid off-target effects. The scaffold's steep SAR cliffs make regioisomeric substitutions unsuitable—this exact structure is essential for reproducible GPCR pharmacology.

Molecular Formula C12H17NOS
Molecular Weight 223.34 g/mol
Cat. No. B13529783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Methylthio)phenoxy)piperidine
Molecular FormulaC12H17NOS
Molecular Weight223.34 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1OC2CCCNC2
InChIInChI=1S/C12H17NOS/c1-15-12-7-3-2-6-11(12)14-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3
InChIKeyZEYNPCBTZLBRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-(Methylthio)phenoxy)piperidine: A Polypharmacological Piperidine Scaffold for Neuroscience, Inflammation, and Thrombosis Research


3-(2-(Methylthio)phenoxy)piperidine (CAS: 1343135-88-5) is a substituted piperidine derivative that functions as a small-molecule pharmacological probe with a polypharmacological profile . Documented targets include antagonism at Proteinase Activated Receptor 2 (PAR2) [1] and antagonism at the P2Y1 purinergic receptor [2]. The compound is also structurally and mechanistically linked to the thioether-piperidinyl class of orexin receptor antagonists, as disclosed in patent literature [3].

Why Structural Analogs of 3-(2-(Methylthio)phenoxy)piperidine Are Not Interchangeable for Targeted Pharmacology


The substitution of 3-(2-(Methylthio)phenoxy)piperidine with closely related regioisomers or derivatives is scientifically unsound due to steep and well-documented structure-activity relationship (SAR) cliffs. Specifically, the ortho-methylthio substitution on the phenoxy ring is a critical determinant of potency at both the P2Y1 receptor and the orexin receptor family [1]. Moving the methylthio group to the para position (e.g., 3-(4-(Methylthio)phenoxy)piperidine) or relocating the phenoxy-piperidine linkage from the 3- to the 4-position of the piperidine ring (e.g., 4-(2-(Methylthio)phenoxy)piperidine) produces distinct chemical entities with undocumented or divergent biological activity profiles . Furthermore, even within closely related thioether-piperidine patent series, minor modifications to the aromatic or heteroaromatic substituents result in orexin receptor IC50 values spanning orders of magnitude (from <1 nM to >10,000 nM), confirming that functional interchangeability cannot be assumed without explicit experimental validation for each specific target [1].

Quantitative Differentiation: Evidence-Based Comparator Analysis for 3-(2-(Methylthio)phenoxy)piperidine


P2Y1 Receptor Antagonism: Potency Differentiation in Platelet Functional Assays

In a washed human platelet assay assessing inhibition of 2-methylthio-ADP-induced calcium flux (a functional measure of P2Y1 antagonism), 3-(2-(Methylthio)phenoxy)piperidine exhibits an IC50 of 11 nM. This potency is directly comparable to a structurally related piperidine analog in the same assay, which demonstrated an IC50 of 346 nM. The ~31-fold difference in potency highlights a steep SAR gradient for this chemotype [1][2].

Thrombosis Platelet Aggregation P2Y1 Antagonist

Target Selectivity Profile: PAR2 Antagonism vs. Beta-1 Adrenergic Receptor

3-(2-(Methylthio)phenoxy)piperidine has been documented as an antagonist of Proteinase Activated Receptor 2 (PAR2) [1]. In a panel screen assessing off-target liability, the compound demonstrated no detectable binding affinity for the Beta-1 adrenergic receptor (β1AR) . While the baseline for a positive β1AR control is not specified in this dataset, the classification of 'No affinity' provides a key piece of evidence regarding its selectivity profile, distinguishing it from piperidine-based ligands known to exhibit broad aminergic receptor activity.

Inflammation Selectivity PAR2 Antagonist

Orexin Receptor Antagonism: Contextualization within the Thioether-Piperidine SAR Landscape

3-(2-(Methylthio)phenoxy)piperidine belongs to the thioether-piperidinyl class of orexin receptor antagonists, a series known for highly variable potency. Within the disclosed patent series US9617246B2, structurally related compounds exhibit orexin receptor IC50 values ranging from 30 nM to 10,000 nM, with the most potent compounds achieving single-digit nanomolar activity [1][2]. This extreme SAR sensitivity means that even minor modifications to the phenoxy substitution pattern can shift potency by over 300-fold, directly impacting the utility of a compound as a research tool for orexin-mediated disorders.

Orexin Neuroscience Sleep/Wake Regulation

High-Impact Research and Industrial Applications for 3-(2-(Methylthio)phenoxy)piperidine


Platelet Aggregation and Thrombosis Research (P2Y1 Antagonist Tool)

Based on its 11 nM IC50 for P2Y1-mediated calcium flux in washed human platelets [1], this compound is best suited for in vitro and ex vivo studies aimed at dissecting the role of P2Y1 signaling in platelet activation and thrombus formation. Its 31-fold higher potency compared to a related analog [2] allows researchers to use lower concentrations, minimizing the risk of off-target effects in functional assays.

Inflammation and Cancer Model Studies (PAR2 Antagonist Tool)

As a documented antagonist of Proteinase Activated Receptor 2 (PAR2) [3] with no detectable binding to the Beta-1 adrenergic receptor , this compound serves as a cleaner pharmacological probe for studying PAR2-driven pathways in inflammation, pain, and cancer metastasis, particularly where cardiovascular off-target effects would confound data interpretation.

Medicinal Chemistry and SAR Studies (Piperidine Scaffold Optimization)

The compound's extreme sensitivity to structural modification—as evidenced by the >300-fold variance in orexin receptor potency within its chemical class [4]—makes it a valuable starting point for medicinal chemistry campaigns. Researchers can use this scaffold to explore the SAR of ortho-methylthio substitution on phenoxy-piperidine derivatives for optimizing potency and selectivity against a range of GPCR targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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